molecular formula C6H10ClNO2 B15363948 tetrahydro-N-hydroxy-2H-Pyran-4-carboximidoyl chloride

tetrahydro-N-hydroxy-2H-Pyran-4-carboximidoyl chloride

Cat. No.: B15363948
M. Wt: 163.60 g/mol
InChI Key: BENXSHSMDXGNSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tetrahydro-N-hydroxy-2H-Pyran-4-carboximidoyl chloride is a specialized organic compound with a complex molecular structure. It belongs to the class of pyran derivatives and is characterized by the presence of hydroxyl and imidoyl chloride functional groups. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tetrahydro-N-hydroxy-2H-Pyran-4-carboximidoyl chloride typically involves multiple steps, starting from simpler organic precursors. One common approach is the cyclization of appropriate diols or hydroxy acids under acidic conditions. The reaction conditions often require the use of strong acids, such as sulfuric acid or hydrochloric acid, to facilitate the formation of the pyran ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques, such as distillation and crystallization, are often employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: Tetrahydro-N-hydroxy-2H-Pyran-4-carboximidoyl chloride can undergo various chemical reactions, including:

  • Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of tetrahydro-2H-pyran-4-carboxylic acid.

  • Reduction: The imidoyl chloride group can be reduced to form an amine derivative.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophiles like ammonia (NH₃) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Tetrahydro-2H-pyran-4-carboxylic acid

  • Reduction: Tetrahydro-N-hydroxy-2H-pyran-4-carboximidoyl amine

  • Substitution: Various amine derivatives

Scientific Research Applications

Tetrahydro-N-hydroxy-2H-Pyran-4-carboximidoyl chloride has several scientific research applications, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe in biological studies to investigate enzyme activities and metabolic pathways.

  • Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which tetrahydro-N-hydroxy-2H-Pyran-4-carboximidoyl chloride exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biological processes. The molecular targets and pathways involved can vary widely, depending on the context of its use.

Comparison with Similar Compounds

  • Tetrahydro-2H-pyran-4-carboxylic acid: A related compound with a similar structure but lacking the hydroxyl and imidoyl chloride groups.

  • 2H-Pyran-2-one: Another pyran derivative with a different functional group arrangement.

Properties

IUPAC Name

N-hydroxyoxane-4-carboximidoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10ClNO2/c7-6(8-9)5-1-3-10-4-2-5/h5,9H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BENXSHSMDXGNSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(=NO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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